REACTION_CXSMILES
|
S(=O)(=O)(O)O.[N+]([C:9]1[CH:10]=C(S(O)(=O)=O)C=C[CH:14]=1)([O-])=O.OCC(CO)O.[Br:25][C:26]1[CH:32]=[CH:31][C:29]([NH2:30])=[CH:28][C:27]=1[O:33][CH3:34]>O>[Br:25][C:26]1[CH:32]=[C:31]2[C:29](=[CH:28][C:27]=1[O:33][CH3:34])[N:30]=[CH:10][CH:9]=[CH:14]2
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2.06 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.952 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(N)C=C1)OC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a thick grey suspension
|
Type
|
ADDITION
|
Details
|
was added portion-wise
|
Type
|
CUSTOM
|
Details
|
resulting in an immobile slurry
|
Type
|
CUSTOM
|
Details
|
reaction completion
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to RT
|
Type
|
ADDITION
|
Details
|
poured onto ice
|
Type
|
ADDITION
|
Details
|
the pH was adjusted to 8 by addition
|
Type
|
CONCENTRATION
|
Details
|
of concentrated (30%) aqueous ammonium hydroxide
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between ethyl acetate and water
|
Type
|
WASH
|
Details
|
washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a brown liquid
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography (24 g silica gel, gradient of 0-20% ethyl acetate in dichloromethane over 25 column volumes)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=CC=NC2=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.18 g | |
YIELD: PERCENTYIELD | 46.2% | |
YIELD: CALCULATEDPERCENTYIELD | 51.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |